1-(2-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-FLUOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenoxyethyl group, and a benzodiazole moiety attached to a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.
Introduction of the Phenoxyethyl Group: This step involves the attachment of the phenoxyethyl group to the benzodiazole ring through nucleophilic substitution or other suitable reactions.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of intermediates to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: This step involves the attachment of the fluorophenyl group to the pyrrolidinone ring through electrophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways. It may be investigated for its potential use in treating various diseases and conditions.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Biological Research: The compound may be used as a tool in biological research to study its effects on cellular processes, signaling pathways, and other biological phenomena.
Industrial Applications: The compound may have applications in the development of industrial products, such as coatings, adhesives, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
1-(2-FLUOROPHENYL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
2-PHENOXYETHYL N-(2-FLUOROPHENYL)CARBAMATE: This compound shares some structural similarities but differs in its functional groups and overall structure.
1-(2-FLUOROPHENYL)ETHAN-1-ONE: This compound has a simpler structure and different chemical properties compared to the target compound.
Imidazo[1,2-a]pyrimidines:
Properties
Molecular Formula |
C25H22FN3O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22FN3O2/c26-20-10-4-6-12-22(20)29-17-18(16-24(29)30)25-27-21-11-5-7-13-23(21)28(25)14-15-31-19-8-2-1-3-9-19/h1-13,18H,14-17H2 |
InChI Key |
HFDHWXGBOQJZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Origin of Product |
United States |
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